

# Application Notes and Protocols: Dosing and Administration of PF-04691502 in Mice

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dosing and administration of **PF-04691502**, a potent dual inhibitor of PI3K (phosphoinositide 3-kinase) and mTOR (mammalian target of rapamycin), in murine models. The information compiled is based on preclinical studies in oncology and neurodegenerative disease models.

### **Overview of PF-04691502**

**PF-04691502** is an orally bioavailable, ATP-competitive inhibitor of all class I PI3K isoforms and mTOR.[1][2] It effectively suppresses the PI3K/Akt/mTOR signaling pathway, which is crucial for regulating cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a common feature in various cancers and other diseases.[3][4] Preclinical studies have demonstrated its antitumor activity in a range of xenograft models and its potential therapeutic effects in a mouse model of Alzheimer's disease.[1][2][5][6]

### **Chemical and Physical Properties**



Property	Value
Chemical Name	2-amino-8-[trans-4-(2-hydroxyethoxy)cyclohexyl]-6-(6-methoxypyridin-3-yl)-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one
Molecular Formula	C24H31N5O4
Molecular Weight	465.54 g/mol
CAS Number	1013101-36-4

## **Dosing and Administration Data in Mice**

The following tables summarize the quantitative data from various in vivo studies in mice. The primary route of administration is oral gavage.

## **Table 1: Dosing Regimens in Murine Cancer Models**



Mouse Model	Tumor Type	Dose (mg/kg)	Administr ation Route	Dosing Schedule	Vehicle	Key Findings
Nude Mice	U87MG Glioblasto ma Xenograft	0.5, 1, 5, 10	Oral (gavage)	Once daily	0.5% Methylcellu lose	Dose-dependent tumor growth inhibition (TGI); 10 mg/kg (MTD) resulted in ~73% TGI. [1][7]
Nude Mice	SKOV3 Ovarian Cancer Xenograft	2.5, 5, 10	Oral (gavage)	Once daily for 16 days	Not specified	Dose- dependent TGI, with ~72% TGI at 10 mg/kg.[1]
Nude Mice	Non-Small Cell Lung Carcinoma (NSCLC) Xenografts (H460, A549, H1650, H1975)	Not specified	Oral (gavage)	Not specified	Not specified	Induced tumor growth inhibition.
Tgfbr1/Pte n double knockout mice	Head and Neck Squamous Cell Carcinoma (HNSCC)	10	Oral (gavage)	Once daily for 21 days	0.5% Methylcellu lose	Significantl y delayed tumor developme nt and



						prolonged survival.[8]
Nude Mice	UM-SCC1 HNSCC Xenograft	10	Oral (gavage)	Once daily for 5 days	0.5% Methylcellu lose	Suppresse d tumorigene sis and showed combinator ial activity with radiation.
Nude Mice	Colorectal Cancer Stem Cell Xenograft	Not specified	Not specified	Not specified	Not specified	Inhibited in vivo xenograft tumor growth.[9]

## Table 2: Dosing Regimen in a Murine Alzheimer's

**Disease Model** 

Mouse Model	Disease Model	Dose (mg/kg)	Administr ation Route	Dosing Schedule	Vehicle	Key Findings
APP/PS1 Mice	Alzheimer' s Disease	1	Oral (gavage)	Once daily for 12 weeks	Not specified	Enhanced cognitive performanc e and reduced insoluble A\$\beta\$ accumulati on.[4][5][6]



# Experimental Protocols Preparation of PF-04691502 for Oral Administration

This protocol is based on methods described in preclinical studies.[8]

#### Materials:

- **PF-04691502** powder
- 0.5% Methylcellulose solution in sterile water
- Sterile tubes
- Vortex mixer
- Sonicator (optional)

#### Procedure:

- Calculate the required amount of PF-04691502 based on the desired concentration and the total volume needed for the study cohort.
- Weigh the PF-04691502 powder accurately.
- Prepare a 0.5% methylcellulose solution by dissolving methylcellulose in sterile water. This
  may require heating and stirring. Allow the solution to cool to room temperature.
- Suspend the **PF-04691502** powder in the 0.5% methylcellulose vehicle to the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse, assuming a 200  $\mu$ L gavage volume).
- Vortex the suspension thoroughly to ensure uniformity. Sonication can be used to aid in creating a fine suspension.
- Prepare the formulation fresh daily before administration to ensure stability and consistent dosing.



### **Oral Administration via Gavage**

#### Materials:

- Prepared PF-04691502 suspension
- Appropriately sized feeding needles (gavage needles) for mice (e.g., 20-22 gauge, 1-1.5 inches long, with a ball tip)
- Syringes (e.g., 1 mL)
- Animal scale

#### Procedure:

- Weigh each mouse to determine the precise volume of the drug suspension to be administered.
- Gently restrain the mouse.
- Draw the calculated volume of the PF-04691502 suspension into the syringe fitted with a gavage needle.
- Carefully insert the gavage needle into the mouse's esophagus and deliver the suspension directly into the stomach.
- Observe the mouse for a short period after administration to ensure no adverse effects.
- · Return the mouse to its cage.
- For studies involving radiation, PF-04691502 has been administered 2 hours prior to radiation treatment.[8]

## **Pharmacodynamic Analysis**

To assess the biological activity of **PF-04691502** in vivo, tumor or brain tissues can be collected at specific time points after the final dose for biomarker analysis.

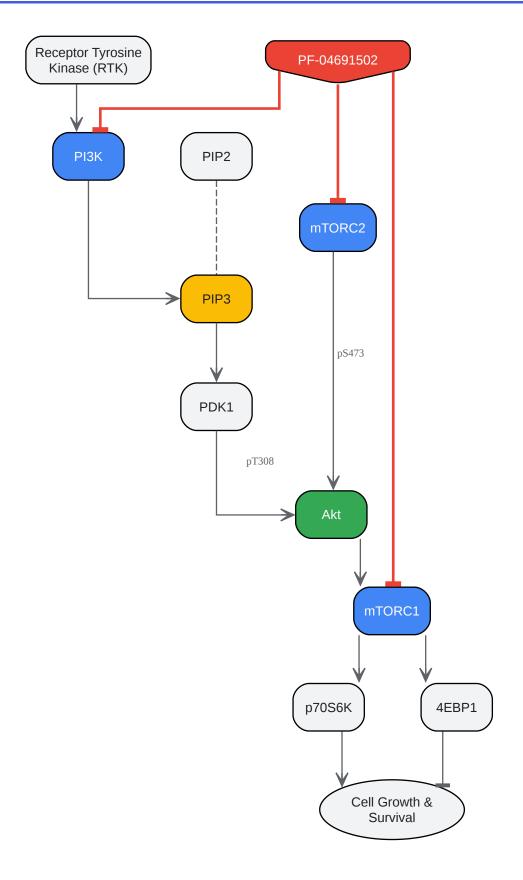
#### Procedure:



- Administer the final dose of PF-04691502 or vehicle.
- At predetermined time points (e.g., 1, 4, 8, or 24 hours post-dose), euthanize the mice.[1][7]
- Harvest tumors or brain tissue and immediately snap-freeze in liquid nitrogen or fix in formalin for subsequent analysis.
- Analyze tissue lysates by Western blot for the phosphorylation status of key pathway components such as Akt (S473, T308), S6 Ribosomal Protein (S6RP), 4EBP1, and PRAS40.
   [1]
- Alternatively, perform immunohistochemistry (IHC) on fixed tissues to assess the levels of phosphorylated proteins within the tissue context.[1]

# Visualizations Signaling Pathway of PF-04691502 Inhibition



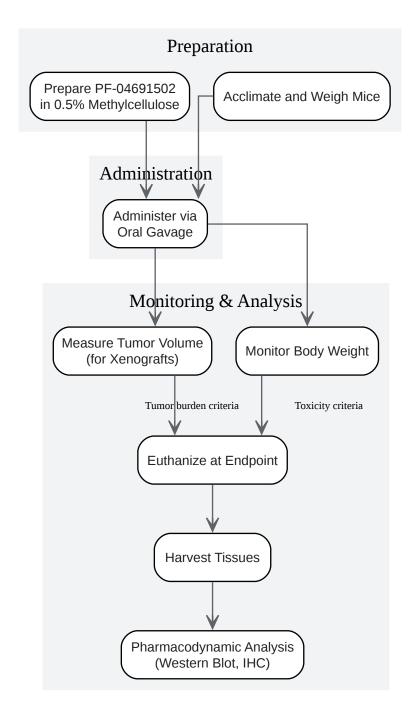


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Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by **PF-04691502**.



## **Experimental Workflow for In Vivo Studies**



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Caption: General experimental workflow for **PF-04691502** administration in mice.



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